molecular formula C8H5NOS2 B159375 Methanethioic acid, S-2-benzothiazolyl ester (9CI) CAS No. 131123-87-0

Methanethioic acid, S-2-benzothiazolyl ester (9CI)

Cat. No. B159375
CAS RN: 131123-87-0
M. Wt: 195.3 g/mol
InChI Key: NDVPBWSNPLRAGV-UHFFFAOYSA-N
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Description

Methanethioic acid, S-2-benzothiazolyl ester (9CI), commonly known as MBT, is a chemical compound that has been widely used in various industrial applications. MBT is a thiazole derivative that possesses a variety of interesting properties, including antimicrobial, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of MBT is not fully understood. However, it is believed that MBT exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. MBT may also interfere with the DNA replication process in bacteria and fungi. As for its antioxidant and anticancer properties, MBT is thought to act by scavenging free radicals and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
MBT has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have also shown that MBT can cause skin irritation and allergic reactions in some individuals. In addition, MBT has been found to have a negative impact on aquatic life, and its use in industrial applications is regulated in some countries.

Advantages and Limitations for Lab Experiments

One advantage of using MBT in lab experiments is its low toxicity and wide range of applications. However, MBT is also known to be unstable in the presence of light and air, which can complicate its use in certain experiments. In addition, the synthesis of MBT can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of MBT. One area of research is the development of more efficient and environmentally friendly methods for the synthesis of MBT. Another direction is the investigation of MBT as a potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Finally, the use of MBT in various industrial applications, such as rubber production and water treatment, can also be further explored to improve efficiency and reduce environmental impact.
Conclusion:
In conclusion, MBT is a thiazole derivative with a wide range of interesting properties. Its antimicrobial, antioxidant, and anticancer activities make it a promising candidate for various applications. However, its use is also associated with some limitations, such as its instability and potential negative impact on the environment. Further research is needed to fully understand the mechanism of action of MBT and to explore its potential in various applications.

Synthesis Methods

MBT can be synthesized by the reaction of 2-mercaptobenzothiazole with methyl chloroformate in the presence of triethylamine. The reaction yields MBT as a white crystalline solid with a melting point of 132-135°C.

Scientific Research Applications

MBT has been extensively studied for its antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MBT has also been investigated for its antioxidant and anticancer properties. Studies have shown that MBT can scavenge free radicals and inhibit the growth of cancer cells in vitro.

properties

CAS RN

131123-87-0

Molecular Formula

C8H5NOS2

Molecular Weight

195.3 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) methanethioate

InChI

InChI=1S/C8H5NOS2/c10-5-11-8-9-6-3-1-2-4-7(6)12-8/h1-5H

InChI Key

NDVPBWSNPLRAGV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SC=O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC=O

synonyms

Methanethioic acid, S-2-benzothiazolyl ester (9CI)

Origin of Product

United States

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